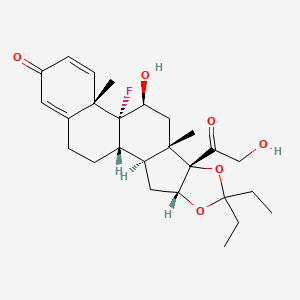

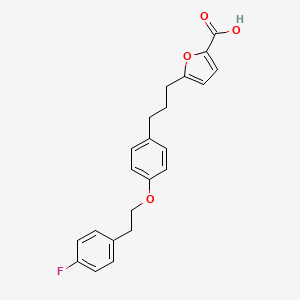

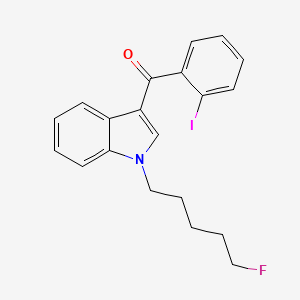

5-(3-(4-(2-(4-Fluorophenyl)ethoxy)phenyl)propyl)furan-2-carboxylic acid

Vue d'ensemble

Description

This compound, also known as AMPK Activator or D942, is a small molecule that modulates the biological activity of AMPK . It is primarily used for Activators/Inducers applications .

Molecular Structure Analysis

The molecular formula of this compound is C22H21FO4 . Its structure includes a furan-2-carboxylic acid group attached to a 4-fluorophenyl group via an ethoxy bridge . The InChI representation of the molecule isInChI=1S/C22H21FO4/c23-18-8-4-17 (5-9-18)14-15-26-19-10-6-16 (7-11-19)2-1-3-20-12-13-21 (27-20)22 (24)25/h4-13H,1-3,14-15H2, (H,24,25) . Physical And Chemical Properties Analysis

The molecular weight of this compound is 368.4 g/mol . It has a computed XLogP3-AA value of 5.5, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 9 . The topological polar surface area is 59.7 Ų .Applications De Recherche Scientifique

AMPK Activator, known as D942, has several scientific research applications. Here’s a comprehensive analysis focusing on unique applications:

Enhancing Desiccation Tolerance in Tardigrades

D942 has been identified as a chemical that can increase the desiccation tolerance of an anhydrobiotic tardigrade. This application is significant for understanding the mechanisms of stress tolerance in extremophile organisms .

Autophagy Induction in Cardiomyocytes

Research indicates that D942, along with curcumin, can induce autophagy in cardiomyocytes. This is achieved through activating the AMPK pathway or inhibiting mTOR signaling, which is crucial for cellular homeostasis and heart health .

Inhibition of Mitochondrial Complex I

D942 is known to partially inhibit the mitochondrial complex I. This action is relevant in the context of metabolic studies and understanding the cellular energy dynamics .

Mécanisme D'action

Target of Action

The primary target of the AMPK Activator, also known as D942, is the AMP-activated protein kinase (AMPK) . AMPK is a central regulator of energy homeostasis, coordinating metabolic pathways to balance nutrient supply with energy demand . It is a serine/threonine protein kinase complex consisting of a catalytic α-subunit, a scaffolding β-subunit, and a regulatory γ-subunit .

Mode of Action

D942 is a cell-penetrant AMPK activator . It is thought to activate AMPK by partially inhibiting the mitochondrial complex I . This inhibition leads to an increase in AMP levels, triggering a conformational change in the AMPK complex that allows further activation by phosphorylation of Thr-172 in the AMPK α subunit .

Biochemical Pathways

The activation of AMPK by D942 affects several biochemical pathways. AMPK phosphorylates specific enzymes and growth control nodes to increase ATP generation and decrease ATP consumption . It also stimulates mitochondrial biogenesis by regulating PGC-1α, promoting gene transcription in mitochondria . Furthermore, AMPK activation leads to the down-regulation of mTORC1 signaling and reduction of survivin expression .

Result of Action

The activation of AMPK by D942 has several molecular and cellular effects. It stimulates glucose uptake in myocytes and promotes phosphorylation of acetyl-CoA carboxylase, a known target of AMPK . In multiple myeloma cells, D942 inhibits cell growth . It also increases the desiccation tolerance of an anhydrobiotic tardigrade .

Action Environment

It’s known that conditions depleting cellular energy levels, such as nutrient starvation, hypoxia, and exposure to toxins that inhibit the mitochondrial respiratory chain complex, can activate ampk .

Propriétés

IUPAC Name |

5-[3-[4-[2-(4-fluorophenyl)ethoxy]phenyl]propyl]furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FO4/c23-18-8-4-17(5-9-18)14-15-26-19-10-6-16(7-11-19)2-1-3-20-12-13-21(27-20)22(24)25/h4-13H,1-3,14-15H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLLLQUZNJSVTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC2=CC=C(O2)C(=O)O)OCCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587888 | |

| Record name | 5-(3-{4-[2-(4-Fluorophenyl)ethoxy]phenyl}propyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-(4-(2-(4-Fluorophenyl)ethoxy)phenyl)propyl)furan-2-carboxylic acid | |

CAS RN |

849727-81-7 | |

| Record name | 5-(3-{4-[2-(4-Fluorophenyl)ethoxy]phenyl}propyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

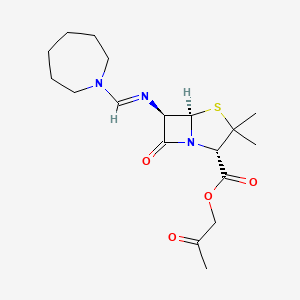

![3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B1665935.png)

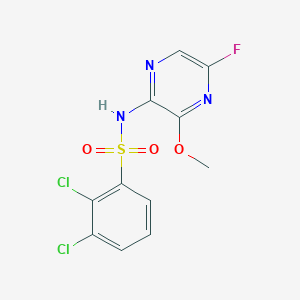

![2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid](/img/structure/B1665938.png)

![2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B1665949.png)